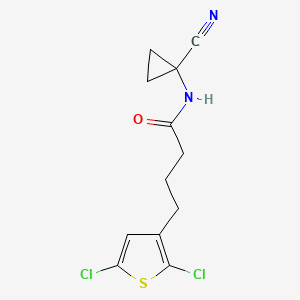

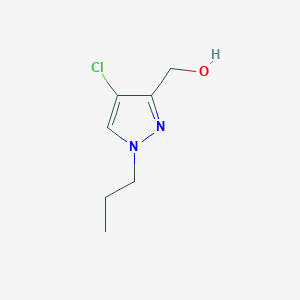

![molecular formula C13H16F3N5 B2629207 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1006342-77-3](/img/structure/B2629207.png)

5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, solubility, and acidity. For this compound, these specific properties are not provided in the searched resources .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives are synthesized through various chemical reactions. Elnagdi et al. (1975) described the synthesis of a new ring system, pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, by reacting 3,5-Diamino-4-phenylazo-pyrazoles with acetylacetone and ethyl acetoacetate, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. This synthesis pathway indicates the flexibility of the core structure in forming various derivatives, which may have implications in different research fields, such as material science or pharmacology (Elnagdi, Sallam, & Ilias, 1975).

Reactivity and Potential Applications

The compound exhibits unique reactivity, as shown by Wu et al. (2006), where derivatives of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine were synthesized and found to have potential applications. Specifically, one derivative was identified as a novel fluorescent molecule, suggesting its use in fluorescence-based applications, possibly in biochemical sensing or imaging. The reactivity and functionalization of these compounds open doors to a wide range of scientific applications, depending on the specific derivatives and their properties (Wu et al., 2006).

Structural and Biological Activity

Further research by Aggarwal et al. (2014) on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines elucidated their structure and investigated their anti-inflammatory and antimicrobial properties. The findings suggest that these compounds, with their trifluoromethyl groups, hold promise as bioactive molecules, potentially leading to new therapeutic agents. The research highlights the biological relevance of the compound and its derivatives in medicinal chemistry (Aggarwal et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(1-ethyl-3-methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5/c1-3-20-7-9(8(2)19-20)10-6-11(13(14,15)16)21-12(18-10)4-5-17-21/h4-5,7,10-11,18H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKMVTQYXUONQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2CC(N3C(=CC=N3)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

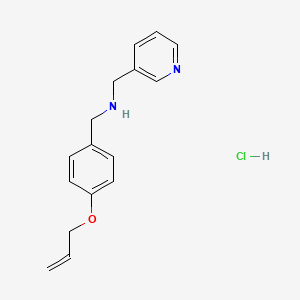

![[2-(Dimethylamino)ethyl]urea hydrochloride](/img/structure/B2629127.png)

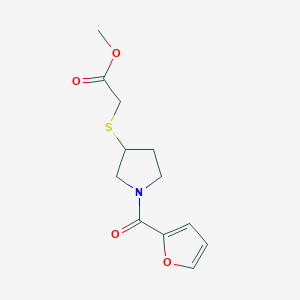

![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)

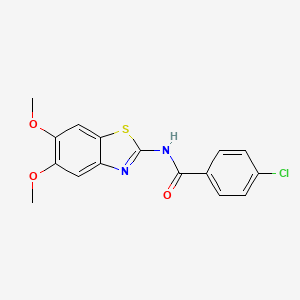

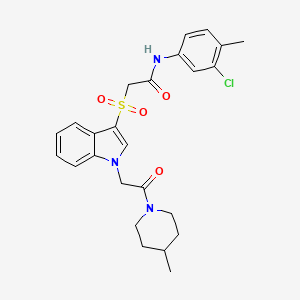

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2629137.png)

![N-(3-fluorophenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2629140.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2629141.png)

![3-[(2,5-dimethylphenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2629142.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2629146.png)